![molecular formula C6H13B B3344068 2-Bromo-2,3-dimethylbutane CAS No. 594-52-5](/img/structure/B3344068.png)
2-Bromo-2,3-dimethylbutane
Overview
Description
2-Bromo-2,3-dimethylbutane is a chemical compound with the molecular formula C6H13Br . It has an average mass of 165.071 Da and a monoisotopic mass of 164.020050 Da .
Synthesis Analysis
The synthesis of 2-Bromo-2,3-dimethylbutane can be achieved through elimination reactions . For instance, when 2-bromo-2,3-dimethylbutane reacts with a strong base, two alkenes (2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene) are formed .Molecular Structure Analysis
The molecular structure of 2-Bromo-2,3-dimethylbutane can be represented asCC(C)(C(Br))C
. The structure is also available as a 2D Mol file . Chemical Reactions Analysis
When 2-bromo-2,3-dimethylbutane reacts with a strong base, two alkenes (2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene) are formed . The electrophile in this reaction is HBr, and the nucleophile is the alkene, 3,3-dimethyl-1-butene .Physical And Chemical Properties Analysis
2-Bromo-2,3-dimethylbutane has a molecular weight of 165.071 . More detailed physical and chemical properties such as boiling point, critical temperature, critical pressure, and density can be found in the NIST/TRC Web Thermo Tables .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-2,3-dimethylbutane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-5(2)6(3,4)7/h5H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILGDLGIGRGWRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334769 | |
Record name | 2-Bromo-2,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2,3-dimethylbutane | |
CAS RN |
594-52-5 | |
Record name | 2-Bromo-2,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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